molecular formula C12H10BrClO2 B097527 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one CAS No. 18775-40-1

1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one

Cat. No. B097527
CAS RN: 18775-40-1
M. Wt: 301.56 g/mol
InChI Key: SYSQCQYOHVPKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one, also known as Bromo-DragonFLY, is a synthetic compound that belongs to the phenethylamine class of drugs. It was first synthesized in the late 1990s by a team of researchers at Purdue University. Bromo-DragonFLY is a potent hallucinogen and has been used recreationally as a designer drug. However, it has also gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY acts as a partial agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause vasoconstriction. It also has been shown to increase body temperature and cause sweating. Additionally, it has been found to cause hallucinations, altered perception, and changes in mood.

Advantages and Limitations for Lab Experiments

1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY has several advantages for laboratory experiments. It is a potent agonist of the serotonin 5-HT2A receptor, making it useful for studying the receptor's function. Additionally, it has a long half-life, which allows for extended experiments. However, its potency and potential for toxicity make it difficult to use in vivo, and caution must be taken when handling the compound.

Future Directions

There are several future directions for research on 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, further studies on its mechanism of action and biochemical effects could provide insight into the regulation of mood and perception. Finally, research into the potential toxicity of 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY could help to inform its safe use in laboratory experiments.

Synthesis Methods

The synthesis of 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY involves several steps. The initial step involves the reaction of 2-benzofuranone with ethyl magnesium bromide to form 7-ethyl-2-benzofuranol. This is followed by the reaction of the resulting compound with thionyl chloride to form 7-ethyl-2-benzofuryl chloride. The final step involves the reaction of 7-ethyl-2-benzofuryl chloride with 2-chloroacetyl chloride to form 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one.

Scientific Research Applications

1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This suggests that 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY may have potential as a treatment for depression and anxiety disorders.

properties

CAS RN

18775-40-1

Molecular Formula

C12H10BrClO2

Molecular Weight

301.56 g/mol

IUPAC Name

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone

InChI

InChI=1S/C12H10BrClO2/c1-2-7-3-9(13)4-8-5-11(10(15)6-14)16-12(7)8/h3-5H,2,6H2,1H3

InChI Key

SYSQCQYOHVPKJZ-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)CCl

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)CCl

Other CAS RN

18775-40-1

Origin of Product

United States

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